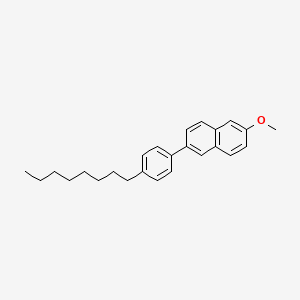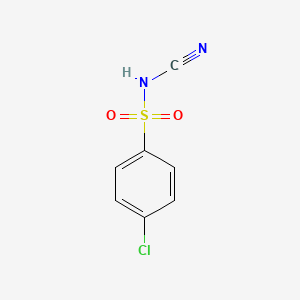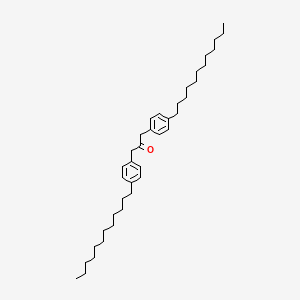
1,3-Bis(4-dodecylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-dodecylphenyl)propan-2-one is an organic compound with the molecular formula C₃₉H₆₂O and a molecular weight of 546.909 g/mol It is characterized by the presence of two dodecylphenyl groups attached to a propan-2-one backbone
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-dodecylphenyl)propan-2-one can be synthesized through a multi-step process involving the reaction of 4-dodecylbenzene with appropriate reagents. One common method involves the use of 4-bromomethyldodecylbenzene as a starting material, which undergoes a series of reactions including bromination, coupling, and condensation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
化学反应分析
Types of Reactions
1,3-Bis(4-dodecylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
1,3-Bis(4-dodecylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Bis(4-dodecylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity and function .
相似化合物的比较
Similar Compounds
1,3-Bis(4-dodecylphenyl)propan-2-one: Unique due to its specific dodecylphenyl groups.
1,3-Bis(4-bromophenyl)propan-2-one: Similar structure but with bromine substituents.
1,3-Bis(4-methylphenyl)propan-2-one: Similar structure but with methyl groups instead of dodecyl.
Uniqueness
This compound is unique due to its long dodecyl chains, which impart distinct physical and chemical properties compared to other similar compounds. These properties make it suitable for specific applications in research and industry .
属性
CAS 编号 |
189139-40-0 |
|---|---|
分子式 |
C39H62O |
分子量 |
546.9 g/mol |
IUPAC 名称 |
1,3-bis(4-dodecylphenyl)propan-2-one |
InChI |
InChI=1S/C39H62O/c1-3-5-7-9-11-13-15-17-19-21-23-35-25-29-37(30-26-35)33-39(40)34-38-31-27-36(28-32-38)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3 |
InChI 键 |
VDULEEYQWWUKIT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)
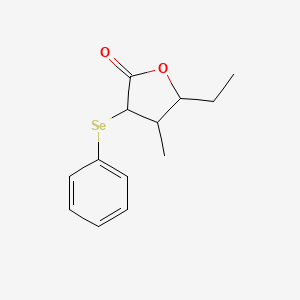
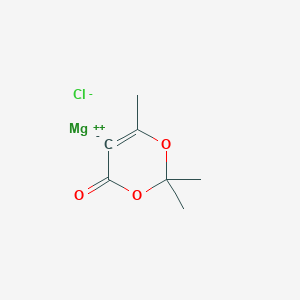
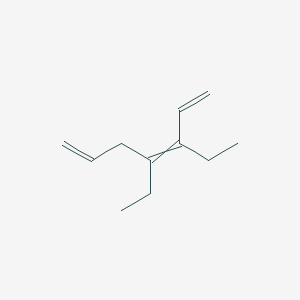
![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)

![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
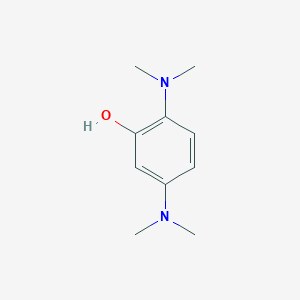
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
